3,5-dimethyl-4-(5-phenoxypentyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethyl-4-(5-phenoxypentyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-13-16(14(2)18-17-13)11-7-4-8-12-19-15-9-5-3-6-10-15/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTMGMBIQXPKJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of WAY-324461 involves several steps, including the reaction of specific reagents under controlled conditions. The compound is typically prepared through a series of organic reactions that involve the use of solvents and catalysts. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Industrial production methods for WAY-324461 may involve large-scale synthesis using automated equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Synthetic Strategies for Alkylation at the Pyrazole 4-Position
The introduction of the 5-phenoxypentyl group at the 4-position of 3,5-dimethylpyrazole likely proceeds via nucleophilic substitution or alkylation reactions.
Key Reaction Pathways:
a. Nucleophilic Substitution with Alkyl Halides
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Reagents : 3,5-Dimethylpyrazole + 1-bromo-5-phenoxypentane (or analogous alkyl halide).
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Conditions : Base (e.g., K₂CO₃, NaH) in polar aprotic solvents (e.g., DMF, acetonitrile) under reflux.
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Mechanism : The pyrazole’s NH group deprotonates to form a nucleophilic species, attacking the electrophilic carbon of the alkyl halide (see ).
Example Reaction :
b. Mitsunobu Reaction
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Reagents : 3,5-Dimethylpyrazole + 5-phenoxypentanol.
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Conditions : DIAD (diisopropyl azodicarboxylate) and PPh₃ in THF.
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Advantage : Stereospecific coupling of alcohols to heterocycles .
Functionalization of the Pyrazole Core
Once the 5-phenoxypentyl group is introduced, further modifications to the pyrazole ring or substituents are feasible:
Electrophilic Substitution
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Nitration/Sulfonation : Directed by the electron-donating methyl groups, electrophilic attack occurs at the 4-position (already occupied by the phenoxypentyl chain), limiting reactivity.
Coordination Chemistry
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Ligand Design : Pyrazole derivatives are widely used in coordination chemistry. The phenoxypentyl chain could enhance solubility or modulate steric effects in metal complexes (see ).
Antibacterial Activity (Hypothetical)
While not directly studied for this compound, pyrazole derivatives with lipophilic side chains (e.g., phenoxypentyl) often exhibit enhanced membrane permeability. For example:
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Analogous Compound : 5-(4-Chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylisoxazole showed IC₅₀ values of 1.2–2.6 µg/mL against Bacillus species .
Challenges and Limitations
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Steric Hindrance : The bulky phenoxypentyl group may impede further functionalization at the 4-position.
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Synthetic Yield : Alkylation of pyrazoles often requires optimization of base strength and reaction time .
Proposed Reaction Table
Critical Analysis of Sources
Scientific Research Applications
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Several studies have shown that 3,5-dimethyl pyrazole derivatives possess moderate antimicrobial properties. For instance, compounds derived from this structure were evaluated against various bacterial strains, showing effectiveness comparable to reference drugs like ciprofloxacin .
- Anti-inflammatory Properties : The pyrazole nucleus has been linked to anti-inflammatory effects, making it a candidate for developing new anti-inflammatory agents.
- Anticancer Potential : Pyrazoles are being investigated for their ability to inhibit tumor growth and metastasis. The unique structure of 3,5-dimethyl-4-(5-phenoxypentyl)-1H-pyrazole may interact with specific molecular targets involved in cancer progression.
Case Studies and Research Findings
- Antimicrobial Studies : A study synthesized several new derivatives of 3,5-dimethyl azopyrazoles and assessed their antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited better inhibition zones than the reference drug .
- Synthesis of Novel Derivatives : Research has focused on modifying the pyrazole structure to enhance its biological activity. For instance, introducing different phenyl groups has been shown to affect the compound's efficacy against various pathogens .
- Pharmacological Investigations : Ongoing studies are examining the pharmacodynamics and pharmacokinetics of this compound derivatives. These investigations aim to elucidate their mechanisms of action at the molecular level and their potential therapeutic applications in treating infections and inflammatory diseases.
Mechanism of Action
The mechanism of action of WAY-324461 involves its interaction with specific molecular targets and pathways. This compound acts as an inhibitor, binding to target proteins and interfering with their normal function. The exact molecular targets and pathways involved can vary depending on the specific application and context. For example, in biological systems, WAY-324461 may inhibit enzymes involved in key cellular processes, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Substituent Effects on Supramolecular Interactions
The 4-position substituent critically dictates hydrogen bonding (H-bonding) and supramolecular assembly:
- Nitro-substituted analogs (e.g., 3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole): The nitro group acts as a hydrogen bond acceptor, promoting catemeric chains via pyrazole–pyrazole H-bonds. Additional short contacts involving the nitro group enhance thermal stability (decomposition temperatures >250°C) .
- Amino-substituted analogs (e.g., 3,5-dimethyl-4-(4-aminophenyl)-1H-pyrazole): The amino group acts as an H-bond donor, forming mixed cyclic structures (amino–amino–pyrazole–pyrazole) that assemble into 2D sheets. These networks exhibit weaker H-bonding and lower thermal stability compared to nitro analogs .
- Carboxyphenyl-substituted analogs (e.g., 3,5-dimethyl-4-(4-carboxyphenyl)-1H-pyrazole): The carboxylate group enables coordination to metal clusters (e.g., Cu<sup>I/II</sup>), forming metal-organic frameworks (MOFs). This contrasts with the phenoxypentyl group, which lacks direct metal-binding functionality .
Key Insight: The phenoxypentyl chain in the target compound likely reduces H-bonding propensity compared to nitro or amino analogs but may enhance solubility in nonpolar solvents due to its hydrophobic alkyl chain.
Fluorescence and Aggregation-Induced Emission (AIE)
- Triphenylvinyl-substituted analogs (e.g., 3,5-dimethyl-4-(4-(1,2,2-triphenylvinyl)benzyl)-1H-pyrazole, DTBP): Exhibit strong AIE activity with a 7.55-fold quantum yield (QY) boost in the solid state. The bulky triphenylvinyl group restricts intramolecular rotation, enhancing emission .
Data Tables
Table 1: Substituent-Driven Property Comparison
| Substituent | H-Bonding Behavior | Thermal Stability (°C) | Key Applications |
|---|---|---|---|
| Nitro (4-X-phenyl) | Catemeric chains | >250 | High-stability materials |
| Amino (4-X-phenyl) | 2D sheets (mixed cycles) | ~200 | Weak H-bond networks |
| Carboxyphenyl | MOF formation | N/A | Catalysis, gas storage |
| Phenoxypentyl (target) | Limited H-bonding | Moderate* | Solubility enhancement |
*Inferred from alkyl chain flexibility.
Biological Activity
3,5-Dimethyl-4-(5-phenoxypentyl)-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHN
- Molecular Weight : 241.33 g/mol
- Structural Features : The compound features a pyrazole ring substituted with a phenoxy group and a pentyl chain, contributing to its unique biological properties.
1. Antinociceptive and Analgesic Effects
Research indicates that pyrazole derivatives exhibit significant antinociceptive effects. A study highlighted that certain pyrazole analogs demonstrated potent analgesic activity through inhibition of pain pathways in animal models. The mechanism is believed to involve modulation of central and peripheral pain receptors .
2. Anti-inflammatory Properties
This compound has shown promising anti-inflammatory activity. In vitro studies reported that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating its potential for treating inflammatory diseases .
3. Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been documented against various bacterial strains. A comparative study found that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
4. Anticancer Potential
Emerging evidence suggests that pyrazole derivatives can inhibit tumor growth by targeting specific cancer pathways. For instance, compounds have been noted to exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating potent antiproliferative activity .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of inflammatory mediators .
- Receptor Modulation : It has been suggested that pyrazoles can act as agonists or antagonists at various receptors, influencing pain perception and inflammation pathways .
Case Study 1: Pain Management
A clinical trial assessed the efficacy of a pyrazole derivative in patients with chronic pain conditions. Results indicated a statistically significant reduction in pain scores compared to placebo, supporting the analgesic potential of this compound.
Case Study 2: Inflammatory Disorders
In a preclinical model of rheumatoid arthritis, administration of the compound resulted in decreased swelling and joint inflammation, correlating with lower levels of inflammatory cytokines in serum samples .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3,5-dimethyl-4-(5-phenoxypentyl)-1H-pyrazole, and how can purity be optimized?
- Methodological Answer : A common approach involves refluxing precursors in ethanol or DMF/EtOH mixtures (1:1) to facilitate cyclocondensation. For example, pyrazole derivatives are synthesized by reacting hydrazine derivatives with ketones under reflux, followed by recrystallization to enhance purity . Ethanol is preferred for its ability to dissolve intermediates while minimizing side products. Purity verification via TLC (e.g., toluene:ethyl acetoacetate:water = 8.7:1.2:1.1) or HPLC is critical .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR/IR : H and C-NMR confirm substituent positions and aromaticity, while IR identifies functional groups (e.g., C=N stretches at ~1600 cm) .
- X-ray Diffraction : Single-crystal X-ray analysis resolves stereochemistry and bond lengths. For example, crystallographic data for similar pyrazoles show mean C–C bond deviations of 0.005 Å and R factors ≤0.050 .
Q. How can solubility challenges in polar/nonpolar solvents be addressed during experimental design?
- Methodological Answer : Ethanol and DMF are common solvents due to their balanced polarity. For hydrophobic moieties (e.g., phenoxypentyl groups), sonication or co-solvent systems (e.g., DMSO:water) improve dissolution. Recrystallization from ethanol or DMF/EtOH mixtures is recommended for purification .
Advanced Research Questions
Q. How do computational studies (e.g., DFT) predict physicochemical properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d,p) basis sets calculates molecular geometry, frontier orbitals (HOMO-LUMO), and electrostatic potential maps. These models predict regioselectivity in electrophilic substitutions and stability of the pyrazole ring . For example, optimized geometries show dihedral angles between phenoxypentyl and pyrazole moieties influencing steric hindrance .
Q. What strategies resolve contradictions in biological activity data (e.g., cytotoxic vs. antioxidant effects)?
- Methodological Answer :
- Dose-Response Assays : Use MTT and LDH assays to differentiate cytotoxic thresholds (e.g., IC values) from antioxidant effects (TAC/TOS assays) .
- Mechanistic Studies : ROS scavenging assays and molecular docking (e.g., COX-2 inhibition modeling) clarify dual functionality. For instance, diarylpyrazoles exhibit COX-2 selectivity via trifluoromethyl interactions, which may mask pro-oxidant effects at high concentrations .
Q. How can regioselectivity challenges during functionalization of the pyrazole core be mitigated?
- Methodological Answer : Electrophilic substitution at the 4-position is favored due to electron-donating methyl groups at 3,5-positions. For phenoxypentyl grafting, Pd-catalyzed cross-coupling or nucleophilic aromatic substitution under inert atmospheres improves yield. Steric effects from the pentyl chain require careful optimization of reaction time and temperature .
Data Contradiction Analysis
Q. Why might crystallographic data conflict with computational bond-length predictions?
- Methodological Answer : Discrepancies arise from solvent interactions in crystal packing (e.g., hydrogen bonding in ethanol) versus gas-phase DFT models. Single-crystal studies of analogous compounds show C–C bond deviations up to 0.02 Å compared to B3LYP/6-311G(d,p) calculations. Hybrid QM/MM approaches better reconcile experimental and theoretical data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
